molecular formula C18H32O2 B1238878 5,6-Octadecadienoic acid

5,6-Octadecadienoic acid

Cat. No. B1238878
M. Wt: 280.4 g/mol
InChI Key: YXJXBVWHSBEPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laballenic acid is a C18, 5,6-allenic fatty acid. It is an allenic fatty acid and an octadecadienoic acid.

Scientific Research Applications

1. Metabolism and Biological Activity in Human Neutrophils and Skin

Sebaleic acid, a form of 5,6-Octadecadienoic acid, plays a significant role in human neutrophils and skin surface lipids. Human neutrophils metabolize this fatty acid into various biologically active metabolites, which can act as chemoattractants and influence calcium mobilization, indicating a potential role in inflammatory skin diseases (Cossette et al., 2008).

2. Synthetic Applications

An enantioselective synthesis method for (R)-5,6-Octadecadienoic acid has been developed, showcasing its potential in chemical synthesis and pharmaceutical applications (Yu & Ma, 2015).

3. Occurrence in Fungi and Antifungal Properties

New unsaturated fatty acids, closely related to 5,6-Octadecadienoic acid, have been discovered in the mangrove rhizosphere soil-derived fungus Penicillium javanicum. These compounds exhibit significant antifungal activities (Liang et al., 2019).

4. Effects on Lipid Composition and Essential Fatty Acid Metabolism

Research indicates that trans, trans-octadecadienoate can impact lipid composition and essential fatty acid metabolism, including effects on prostaglandin production (Kinsella et al., 1981).

5. Lipoxygenase Inhibition Properties

Certain derivatives of polyunsaturated fatty acids, including those similar to 5,6-Octadecadienoic acid, have been found to inhibit lipoxygenase, an enzyme involved in the metabolism of fatty acids, indicating potential therapeutic applications (Funk & Alteneder, 1983).

6. Role in Oxidative Processes

Studies on the oxidation products of conjugated linoleic acid, which includes octadecadienoic acids, have revealed insights into the antioxidant and anticarcinogenic properties of these compounds (Yurawecz et al., 1995).

properties

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12,14H,2-11,15-17H2,1H3,(H,19,20)

InChI Key

YXJXBVWHSBEPDQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC=C=CCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCC=C=CCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Octadecadienoic acid
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5,6-Octadecadienoic acid
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5,6-Octadecadienoic acid
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5,6-Octadecadienoic acid
Reactant of Route 5
5,6-Octadecadienoic acid
Reactant of Route 6
5,6-Octadecadienoic acid

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